4-Oxo-1,4-dihydroquinoline-3-carboxylic acid basic properties
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid basic properties
An In-depth Technical Guide to the Core Basic Properties of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
Introduction
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid serves as the foundational scaffold for one of the most successful classes of antibacterial agents in history: the quinolones.[1] Its rigid, planar structure, featuring key functional groups, provides a versatile framework for interacting with biological targets, primarily bacterial DNA gyrase and topoisomerase IV.[2][3] First identified during the development of chloroquine derivatives, this core structure led to the discovery of nalidixic acid and the subsequent generations of highly potent fluoroquinolones.[1][2]
The significance of this molecule, however, extends beyond its antibacterial roots. Researchers are actively exploring its derivatives for applications in anticancer, antiparasitic, and antiviral therapies.[1] The remarkable versatility of the 4-quinolone core stems from its specific physicochemical properties. Understanding these fundamental characteristics is paramount for drug development professionals, as they govern solubility, absorption, membrane permeation, target binding, and overall pharmacokinetic and pharmacodynamic profiles.
This guide provides a detailed examination of the core basic properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, offering field-proven insights into their determination and explaining the causality behind the experimental methodologies.
Molecular Structure and Key Physicochemical Characteristics
The fundamental properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid are dictated by its chemical architecture. The structure consists of a dihydropyridone ring fused to a benzene ring. The critical functional groups are the carboxylic acid at position 3, the ketone at position 4, and the secondary amine at position 1. These groups are the primary determinants of the molecule's reactivity, solubility, and acid-base behavior.
Table 1: Physicochemical Properties of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₃ | [4][5][6] |
| Molecular Weight | 189.17 g/mol | [4][5][6] |
| Appearance | Off-white to light yellow solid/powder | [4][7] |
| Melting Point | 269-270 °C | [4][7] |
| Boiling Point | 358 °C | [4][7] |
| Density | ~1.429 g/cm³ | [4][7] |
| Storage | Sealed in dry, room temperature conditions | [4][7] |
Amphoteric Nature: Acidity and Basicity (pKa)
A defining feature of the 4-quinolone scaffold is its amphoteric, or zwitterionic, character.[2] This is due to the presence of both an acidic functional group (the C-3 carboxylic acid) and a basic center (the N-1 nitrogen of the heterocyclic ring). The ionization state of the molecule is therefore highly dependent on the surrounding pH.
-
In strongly acidic conditions (low pH): The carboxylic acid is protonated (neutral), and the ring nitrogen is protonated, resulting in a net positive charge (cationic species).
-
Near physiological pH: The molecule exists predominantly as a zwitterion, where the carboxylic acid is deprotonated (anionic) and the ring nitrogen is protonated (cationic), resulting in a net neutral charge. A neutral, non-ionized form may also be present in equilibrium.[2]
-
In strongly basic conditions (high pH): The carboxylic acid is deprotonated (anionic), and the ring nitrogen is deprotonated (neutral), resulting in a net negative charge (anionic species).
The acid dissociation constants, or pKa values, quantify the strength of these acidic and basic centers. The pKa of the carboxylic acid (pKa₁) is typically in the range of 5.5-6.0 for fluoroquinolone derivatives, while the pKa for the basic nitrogen function (pKa₂) can vary more widely.[8][9] A predicted pKa for the parent compound is approximately 0.80, likely corresponding to the carboxylic acid proton.[4] Understanding these pKa values is critical, as the charge of the molecule directly influences its solubility, ability to cross biological membranes, and binding affinity to its target enzymes.
Caption: Ionization states of the 4-quinolone core at different pH ranges.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a robust and widely used reference method for accurately determining pKa values between 2 and 12. It relies on monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (an acid or a base).
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid sample to a known concentration (e.g., 0.005 M).
-
Causality: Due to the compound's low aqueous solubility, a co-solvent system (e.g., methanol-water or acetonitrile-water) is often required.[10] The co-solvent ratio must be consistent across all measurements and calibrations to ensure data integrity.
-
-
System Calibration:
-
Calibrate the pH meter and electrode system using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Causality: This step ensures the accuracy of the pH readings, which are the primary data points for pKa calculation. For co-solvent systems, the electrode must be standardized in the same solvent mixture to account for changes in junction potential.[10]
-
-
Titration Procedure:
-
Place the sample solution in a thermostatted vessel (e.g., at 25°C or 37°C) under gentle agitation.
-
Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) for determining the acidic pKa, or a strong acid (e.g., 0.1 M HCl) for the basic pKa.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Causality: Incremental addition allows for the construction of a detailed titration curve, where the regions of buffering correspond to the pKa values.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (where half of the functional group has been neutralized).
-
For higher accuracy, calculate the pKa from the derivative of the titration curve (the peak indicates the equivalence point) or by using computational methods like Gran's plot, which can linearize the data around the equivalence point for more precise determination.[10]
-
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[11] 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is described as being slightly soluble in water and soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[4]
Its solubility in aqueous media is strongly pH-dependent, a direct consequence of its zwitterionic nature. Solubility is lowest at the isoelectric point (the pH at which the net charge is zero) and increases significantly at pH values above the basic pKa (forming the more soluble anionic salt) and below the acidic pKa (forming the more soluble cationic salt).[12] For biopharmaceutical classification (BCS), solubility is determined across the physiological pH range of 1.2 to 6.8.[13]
Table 2: Reported Solubility of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [4][7] |
| Methanol | Slightly soluble | [4][7] |
| Ethanol, Toluene, Ethyl Acetate | Miscible | [4] |
Experimental Protocol: Thermodynamic Solubility by Saturation Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility, as it measures the concentration of a saturated solution after it has reached equilibrium with an excess of the solid drug.[11][14]
Caption: Workflow for the Saturation Shake-Flask Solubility Assay.
Methodology:
-
Preparation of Media:
-
Prepare aqueous buffer solutions covering the required pH range (e.g., pH 1.2, 4.5, and 6.8 as recommended by WHO guidelines).[13]
-
Causality: Using buffers that mimic physiological conditions is essential for predicting in vivo dissolution and absorption.
-
-
Sample Incubation:
-
Add an excess amount of the solid compound to a series of vials containing the different pH buffers.
-
Causality: Ensuring an excess of solid material is present is the defining principle of this method; it guarantees that the solution becomes saturated and remains in equilibrium with the solid phase.[14]
-
Seal the vials and place them in a shaker bath or orbital shaker set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical studies).[11]
-
-
Equilibration:
-
Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[13]
-
Causality: Equilibrium is achieved when the rate of dissolution equals the rate of precipitation. This is confirmed by taking measurements at sequential time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus.[13]
-
-
Phase Separation and Analysis:
-
After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PVDF).
-
Causality: Proper separation is crucial to avoid including any solid particles in the final analysis, which would falsely elevate the measured solubility.
-
Immediately measure the pH of the filtrate to confirm it has not shifted during the experiment.[14]
-
Dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[15]
-
Conclusion
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is more than just a synthetic intermediate; it is a privileged scaffold whose fundamental physicochemical properties have been masterfully exploited to create generations of life-saving drugs. Its amphoteric nature, governed by the acidic carboxyl group and the basic ring nitrogen, dictates its pH-dependent solubility and ionization state, which are the cornerstones of its biological activity. A thorough, quantitative understanding of these properties, obtained through robust methodologies like potentiometric titration and the shake-flask method, is indispensable for researchers in medicinal chemistry and drug development. This foundational knowledge enables the rational design of new derivatives with tailored solubility, improved cell permeability, and enhanced target affinity, paving the way for future therapeutic innovations built upon this remarkable chemical core.
References
- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2. (n.d.). Zhonghan.
-
Palma, E., Al-Ghamdi, A., & Gonzalez-Canto, A. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI. Retrieved from [Link]
-
Kirana, K. G., et al. (2024). A QSPR analysis and curvilinear regression for various degree-based topological indices of Quinolone antibiotics. ResearchGate. Retrieved from [Link]
-
Park, H. R., & Kim, T. H. (2002). Physicochemical properties of quinolone antibiotics in various environments. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Physical properties of quinolones used. (n.d.). ResearchGate. Retrieved from [Link]
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Various Sources.
-
Kovacevic, J., Parojcic, J., & Homsek, I. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
Physicochemical properties of quinolone antibiotics in various environments. (2002). European journal of medicinal chemistry. Retrieved from [Link]
-
da Silva, A. C., et al. (2009). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Scielo. Retrieved from [Link]
-
Nami, N., & Kazemi, S. M. (2015). Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). Journal of Applied Chemical Research. Retrieved from [Link]
-
Annex 4: Guidance on equilibrium solubility studies. (n.d.). World Health Organization (WHO). Retrieved from [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs. Retrieved from [Link]
-
Cristofoletti, R., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Retrieved from [Link]
-
Yilmaz, B., Asci, B., & Kucukislamoglu, M. (2010). Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures. ResearchGate. Retrieved from [Link]
-
Mingeot-Leclercq, M. P., & Tulkens, P. M. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. Retrieved from [Link]
-
Jiménez-Lozano, E., et al. (2002). Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector. ResearchGate. Retrieved from [Link]
-
Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]
- US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. (n.d.). Google Patents.
-
4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Bolos, J., et al. (2001). Voltammetric behavior and analytical applications of lomefloxacin, an antibacterial fluorquinolone. PubMed. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2012). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII. PMC - NIH. Retrieved from [Link]
-
4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
4-Quinolone-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
CAS No : 13721-01-2 | Product Name : 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]
- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2. (n.d.). Zhonghan.
-
4-Oxo-quinoline-3-carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid|Research Compound [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. China 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID CAS:13721-01-2 Manufacturer, Supplier | Zhonghan [xsu.com]
- 5. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Quinolone-3-carboxylic acid | C10H7NO3 | CID 220875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]
- 13. who.int [who.int]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
